molecular formula C6H8ClN3O B14013781 6-Chloro-5-methoxy-2-methylpyrimidin-4-amine

6-Chloro-5-methoxy-2-methylpyrimidin-4-amine

Katalognummer: B14013781
Molekulargewicht: 173.60 g/mol
InChI-Schlüssel: KSCLILNHDAFBBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 6, a methoxy group at position 5, and a methyl group at position 2, along with an amino group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-5-methoxy-2-methyl-4-Pyrimidinamine or 6-alkoxy-5-methoxy-2-methyl-4-Pyrimidinamine can be formed.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Reduced amines or alcohols.

Wissenschaftliche Forschungsanwendungen

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but lacks the methyl group at position 2.

    6-Chloro-5-methoxy-4-pyrimidinamine: Similar structure but lacks the methyl group at position 2.

    6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: Contains additional methylsulfonyl group

Uniqueness

6-chloro-5-methoxy-2-methyl-4-Pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy and methyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Eigenschaften

Molekularformel

C6H8ClN3O

Molekulargewicht

173.60 g/mol

IUPAC-Name

6-chloro-5-methoxy-2-methylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3,(H2,8,9,10)

InChI-Schlüssel

KSCLILNHDAFBBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=N1)Cl)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.